Isopropoxy(phenyl)silane

Hydrosilane reactivity Metal-catalyzed hydrofunctionalization Competition kinetics

Isopropoxy(phenyl)silane (CAS 910037-63-7), also referred to as RubenSilane, is a mixed alkoxyhydrosilane with the molecular formula C₉H₁₄OSi and a molecular weight of 166.30 g/mol. The compound is a clear, colorless to light yellow liquid with a density of 0.926 g/mL and a boiling point of 43 °C at 2.4 mmHg.

Molecular Formula C9H12OSi
Molecular Weight 164.28 g/mol
Cat. No. B13348908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropoxy(phenyl)silane
Molecular FormulaC9H12OSi
Molecular Weight164.28 g/mol
Structural Identifiers
SMILESCC(C)O[Si]C1=CC=CC=C1
InChIInChI=1S/C9H12OSi/c1-8(2)10-11-9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyYPIQOCVXLTUEHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropoxy(phenyl)silane (CAS 910037-63-7): Technical Baseline and Procurement Context for This Hydrosilane Reductant


Isopropoxy(phenyl)silane (CAS 910037-63-7), also referred to as RubenSilane, is a mixed alkoxyhydrosilane with the molecular formula C₉H₁₄OSi and a molecular weight of 166.30 g/mol . The compound is a clear, colorless to light yellow liquid with a density of 0.926 g/mL and a boiling point of 43 °C at 2.4 mmHg . It is typically supplied at >95.0% purity (GC) and requires refrigerated storage (0–10 °C) under inert gas to prevent moisture-induced decomposition . Structurally, the compound comprises a phenyl group, a single isopropoxy substituent, and two hydride moieties directly bonded to silicon. This unique substitution pattern confers a distinct reactivity profile compared to both the parent phenylsilane (PhSiH₃) and fully alkoxylated silanes such as triethoxysilane or phenyltriethoxysilane.

Why Generic Substitution of Isopropoxy(phenyl)silane Fails: Structural Determinants of Reactivity and Procurement Risk


Simple substitution with phenylsilane (PhSiH₃), triethoxysilane, or other in-class hydrosilanes in metal-catalyzed hydrofunctionalization reactions is not scientifically valid because the isopropoxy substituent fundamentally alters the kinetic and mechanistic behavior of the silane [1]. Direct competition experiments demonstrate that isopropoxy(phenyl)silane (PhSi(OiPr)H₂) exhibits substantially higher reactivity than phenylsilane (PhSiH₃) under identical conditions [2]. Furthermore, the presence of the isopropoxy group enables the exclusion of exogenous alcoholic solvents that are typically required for phenylsilane-mediated reactions but which competitively consume the silane reagent [1]. This ligand effect—wherein the alkoxy group promotes metal hydride formation—cannot be replicated by phenylsilane alone, nor can it be achieved with fully alkoxylated silanes lacking the requisite hydride stoichiometry. Consequently, substituting isopropoxy(phenyl)silane with a generic analog introduces measurable losses in yield, necessitates higher catalyst loadings, and restricts solvent selection—outcomes that directly translate to increased procurement costs, extended reaction times, and reduced synthetic throughput.

Isopropoxy(phenyl)silane: Quantified Performance Differentiation Versus Phenylsilane in Metal-Catalyzed Hydrofunctionalization


Direct Competition Experiment: Isopropoxy(phenyl)silane Demonstrates Superior Kinetic Reactivity Over Phenylsilane

In a head-to-head competition experiment, isopropoxy(phenyl)silane (PhSi(OiPr)H₂) was shown to be kinetically more reactive than phenylsilane (PhSiH₃) when both silanes were present in the same reaction vessel. The experiment, reported as Scheme 4 in the supporting information of J. Am. Chem. Soc. 2019, 141 (18), 7473–7485, demonstrates that the isopropoxy-substituted silane is consumed preferentially, confirming its higher intrinsic reactivity under identical catalytic conditions [1]. This result is consistent with the mechanistic hypothesis that the isopropoxy ligand facilitates metal hydride formation more efficiently than hydride ligands alone.

Hydrosilane reactivity Metal-catalyzed hydrofunctionalization Competition kinetics

Alkene Hydrogenation Yield: 87% with Isopropoxy(phenyl)silane Versus Reduced Yield with Phenylsilane at Comparable Catalyst Loading

In iron-catalyzed alkene hydrogenation, the use of isopropoxy(phenyl)silane as the stoichiometric reductant delivers an isolated yield of 87% under optimized conditions [1]. In contrast, when phenylsilane (PhSiH₃) is employed under otherwise similar conditions, the yield is substantially reduced [1][2]. The significant yield improvement (from a reported baseline of approximately 45% with phenylsilane to 87% with the target compound) demonstrates that the isopropoxy substituent is not merely a structural variant but a performance-enhancing modification with direct synthetic consequences.

Alkene hydrogenation Iron catalysis Stoichiometric reductant

Catalyst Loading Reduction: 5 mol% Iron Catalyst Enables Efficient Reduction with Isopropoxy(phenyl)silane

The use of isopropoxy(phenyl)silane permits a significant reduction in catalyst loading compared to phenylsilane in iron-catalyzed hydrofunctionalization reactions. Studies report that catalyst loadings can be decreased to 5 mol% iron(III) acetylacetonate [Fe(acac)₃] while maintaining efficient reactivity, whereas under similar conditions with phenylsilane, a much reduced yield is obtained [1]. This reduction in required catalyst quantity represents a meaningful operational and economic advantage for large-scale or high-throughput synthetic applications.

Catalyst efficiency Iron catalysis Hydrofunctionalization

Reaction Temperature Reduction Enabled by Isopropoxy(phenyl)silane in Mn- and Fe-Catalyzed Transformations

Multiple independent sources confirm that substituting phenylsilane with isopropoxy(phenyl)silane allows for lower reaction temperatures in both manganese- and iron-catalyzed hydrofunctionalization reactions [1]. The ability to operate at reduced temperatures is attributed to the enhanced reactivity conferred by the isopropoxy ligand, which lowers the activation barrier for metal hydride formation and subsequent hydrogen atom transfer steps.

Reaction temperature optimization Manganese catalysis Energy efficiency

Expanded Solvent Compatibility: Isopropoxy(phenyl)silane Enables Use of Diverse Aprotic Solvents

A key limitation of phenylsilane in metal-catalyzed hydrofunctionalizations is the frequent requirement for alcoholic solvents (e.g., iPrOH, EtOH), which competitively consume the silane reagent and restrict solvent choice [1]. Isopropoxy(phenyl)silane overcomes this constraint: the intramolecular isopropoxy group provides the requisite alcohol ligand effect without requiring exogenous alcohol, thereby enabling the use of diverse, aprotic solvents (e.g., THF, DMF, DME, toluene) [1][2]. This expanded solvent compatibility allows researchers to optimize reaction conditions based on substrate solubility and reaction kinetics rather than being constrained by silane solvolysis requirements.

Solvent versatility Aprotic solvents Reaction optimization

Isopropoxy(phenyl)silane: Priority Research and Industrial Application Scenarios Based on Validated Performance Differentiation


High-Throughput Alkene Hydrogenation in Medicinal Chemistry and Natural Product Synthesis

For synthetic chemistry groups engaged in parallel synthesis or library production, the combination of higher isolated yield (87% vs. ~45% with phenylsilane) and lower catalyst loading (5 mol% Fe(acac)₃) directly translates to reduced cost per compound and fewer failed reactions [1]. The ability to operate at lower reaction temperatures also expands functional group tolerance, enabling hydrogenation of alkene substrates bearing sensitive aldehydes, nitriles, or other reducible moieties that would otherwise be compromised under more forcing conditions [2].

Iron-Catalyzed Hydroalkylation for Quaternary Carbon Center Construction

Isopropoxy(phenyl)silane has been specifically demonstrated to enable iron-catalyzed hydroalkylation of alkenes using benzyl bromide derivatives or redox-active alkylcarboxylic acid N-hydroxyphthalimide esters as alkyl sources . The reaction exhibits Markovnikov-type selectivity and permits the formation of quaternary carbon centers when trisubstituted alkenes are employed—a challenging transformation in organic synthesis that is valuable for constructing sterically congested architectures in natural products and pharmaceutical intermediates . Phenylsilane does not support this transformation with comparable efficiency.

Manganese-Catalyzed Hydration and Hydroamination Reactions Requiring Aprotic Solvent Compatibility

In manganese-catalyzed alkene hydration and hydroamination, the requirement for alcoholic solvents when using phenylsilane often limits substrate solubility and complicates workup. Isopropoxy(phenyl)silane eliminates the need for exogenous alcohol, enabling the use of aprotic solvents such as THF, DMF, and toluene [1]. This solvent versatility is particularly advantageous for lipophilic substrates, for telescoped multi-step sequences, and for reactions where alcohol-sensitive functional groups are present .

Precursor for Photoresponsive Polysilane Materials via Carbonyl Reduction

Isopropoxy(phenyl)silane serves as a precursor for poly(isopropoxy)(phenyl)silane via reduction of acetone under free-radical initiated hydrosilylation conditions . The resulting polysilane exhibits a red-shifted UV absorption (from approximately 300 nm to 340 nm) relative to unfunctionalized oligophenylsilane, a property that may be exploited in UV-sensitive coatings and light exposure indicators . This application scenario is distinct from its primary use as a stoichiometric reductant and represents a materials-science differentiation not available with phenylsilane.

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